2-(2,4-Difluorophenoxy)acetonitrile
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Overview
Description
“2-(2,4-Difluorophenoxy)acetonitrile” is a chemical compound with the molecular formula C8H5F2NO . It has a molecular weight of 169.13 .
Molecular Structure Analysis
The molecular structure of “2-(2,4-Difluorophenoxy)acetonitrile” consists of a nitrile group (-CN) attached to a two-carbon chain, which is further connected to a phenyl ring with two fluorine atoms at the 2 and 4 positions .
Scientific Research Applications
- “2-(2,4-Difluorophenoxy)acetonitrile” is a chemical with the molecular formula C8H5F2NO and a molecular weight of 169.13 . It’s used for research purposes and is not intended for diagnostic or therapeutic use .
- This compound is available for purchase from various biochemical companies, such as Santa Cruz Biotechnology and MilliporeSigma .
- In terms of safety, it’s important to handle this compound with care. It’s labeled with the GHS07 pictogram, and the hazard statements include H302, H312, and H332 . Precautionary measures include avoiding ingestion, skin contact, and inhalation .
As for its applications, one potential use of acetonitrile (a similar compound) is in organic synthesis . In this process, acetonitrile can be used as a solvent and a CN source to synthesize arylacrylonitriles . The reaction conditions can tolerate a variety of substrates, including electron-donating groups, strong electron-withdrawing groups, and sterically bulky groups .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2,4-difluorophenoxy)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGCOFGRVHZLPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenoxy)acetonitrile |
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